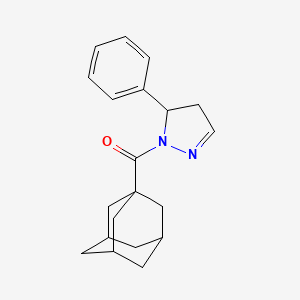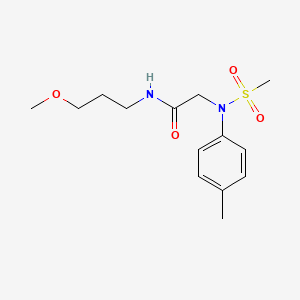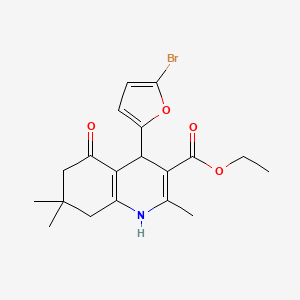![molecular formula C14H13NO2 B5215233 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione CAS No. 113417-34-8](/img/structure/B5215233.png)
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione
Overview
Description
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione, also known as PNU-120596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being investigated for its efficacy in clinical trials.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione involves the inhibition of several important cellular pathways involved in disease progression. This compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are key signaling pathways involved in cancer cell proliferation and migration. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key contributors to disease progression. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to have anti-inflammatory effects in various models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione in lab experiments include its potent inhibitory effects on multiple cellular pathways involved in disease progression, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its ability to protect neurons from oxidative stress and inflammation. Additionally, this compound has shown promising results in preclinical studies and is currently being investigated for its efficacy in clinical trials. The limitations of using 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain assays, and its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the study of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione. One potential direction is the investigation of this compound in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors, to enhance its efficacy in cancer treatment. Additionally, the development of more potent and selective inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways may lead to improved therapeutic outcomes. Another potential direction is the investigation of this compound in other disease models, such as cardiovascular disease or metabolic disorders, to explore its potential therapeutic applications in these areas. Overall, the study of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has the potential to lead to the development of new and effective therapies for a wide range of diseases.
Synthesis Methods
The synthesis of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione involves a multi-step process that begins with the reaction of 4,5,6,7-tetrahydro-1H-indole-2,3-dione with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to yield the intermediate compound, which is further reacted with 4,4-dimethyl-2-oxazoline to obtain 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione.
Scientific Research Applications
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has shown promising results in preclinical studies as a potent inhibitor of several important cellular pathways involved in disease progression. In cancer, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to inhibit the proliferation and migration of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key contributors to disease progression. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to have anti-inflammatory effects in various models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-14(2)8-9-5-3-4-6-10(9)11-7-12(16)13(17)15(11)14/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXYPWURGPMTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=CC(=O)C(=O)N31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386136 | |
| Record name | Pyrrolo[2,1-a]isoquinoline-2,3-dione, 5,6-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[2,1-a]isoquinoline-2,3-dione, 5,6-dihydro-5,5-dimethyl- | |
CAS RN |
113417-34-8 | |
| Record name | Pyrrolo[2,1-a]isoquinoline-2,3-dione, 5,6-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)

![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215174.png)


![N,N-dimethyl-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5215187.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5215196.png)
![1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone](/img/structure/B5215210.png)
![methyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5215214.png)

![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5215226.png)
![3-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5215234.png)